Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Description
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a nitro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system of significant pharmaceutical relevance. The compound features a nitro group (-NO₂) at the 6-position of the imidazo[1,2-a]pyridine ring and an ethyl acetate ester moiety at the 2-position (Figure 1). For instance, imidazo[1,2-a]pyridines are key components of drugs like Zolpidem and Saripidem, underscoring the pharmacophoric importance of substituent modifications .
Synthetic routes for such compounds often involve cyclocondensation reactions or functionalization of preformed imidazo[1,2-a]pyridine cores. highlights optimized methods for synthesizing ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives, suggesting that the nitro group in the 6-position could be introduced via nitration or substitution reactions .
Properties
IUPAC Name |
ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORAQSGGRFQACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate. This intermediate is then esterified with pyruvic anhydride to yield the target compound . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The ethyl acetate moiety can be substituted with other functional groups to create new compounds with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Scientific Research Applications
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence solubility, stability, and biological activity. Key analogues and their substituent profiles are compared below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Nitro vs. In contrast, halogens (-Br, -Cl) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Positional Effects: Substitution at the 6-position (e.g., nitro in the target compound vs. methyl in ) modulates electronic density across the aromatic system, affecting binding to biological targets.
- Multi-Substituted Derivatives: The dichloro derivative () exhibits higher molecular weight and steric hindrance, which may reduce metabolic stability compared to monosubstituted analogues .
Biological Activity
Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a nitro group attached to an imidazo[1,2-a]pyridine ring system, positions it as a significant candidate in medicinal chemistry.
- Molecular Formula : C11H11N3O4
- Molecular Weight : 235.22 g/mol
- CAS Number : 59128-07-3
This compound is characterized by the presence of a nitro group which is crucial for its biological activity.
The mechanism of action for this compound involves bioreduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. This action is particularly relevant in its antimicrobial and anticancer effects.
Key Mechanisms:
- Bioreduction : The nitro group can be reduced to form amino derivatives that may exhibit different biological properties.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular function, contributing to its antiproliferative effects.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and other pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis (MDR-TB) | 0.5 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. The mechanism includes nuclear condensation and fragmentation at effective concentrations.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10 |
| HepG2 (Liver Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
Case Studies
-
Antimicrobial Efficacy Against MDR-TB :
A study evaluated the efficacy of this compound against MDR-TB strains. Results showed a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as a therapeutic agent for resistant strains . -
Cytotoxicity in Cancer Cell Lines :
Research involving various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis at concentrations ranging from 8 to 12 µM, demonstrating a promising therapeutic index .
Comparative Analysis
This compound's biological activity can be compared with other similar compounds:
| Compound | Activity Type | Notable Features |
|---|---|---|
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Antimicrobial | Effective against S. pneumoniae |
| Nitroimidazole derivatives | Antimicrobial/Anticancer | Known for broad-spectrum activity |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate, and how are reaction conditions optimized?
The compound is typically synthesized via a one-pot cyclization reaction. A common approach involves reacting 2-aminopyridine derivatives with nitro-substituted aldehydes or electrophiles (e.g., ethyl bromoacetate) in solvents like ethanol or methanol, using acid catalysts (HCl, H₂SO₄) to drive cyclization . Optimization focuses on temperature control (reflux conditions), stoichiometry of active methylene reagents (e.g., DMF-DMA), and purification via silica gel chromatography to achieve yields >70% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C): To confirm substituent positions on the imidazo[1,2-a]pyridine core.
- X-ray crystallography: SHELXT/SHELXL software is widely used for structural elucidation, particularly to resolve nitro-group orientation and hydrogen-bonding networks .
- HRMS: Validates molecular weight and fragmentation patterns .
Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?
Initial screening involves:
- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition: Fluorometric assays targeting kinases or proteases linked to inflammatory pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. bromo substituents) alter bioactivity?
Substituents at the 6-position significantly influence activity:
| Substituent | Biological Activity | Mechanistic Insight |
|---|---|---|
| Nitro (NO₂) | Enhanced anticancer activity (IC₅₀ ~5 µM) | ROS generation via nitro-reductase activation |
| Bromo (Br) | Antimicrobial potency (MIC ~2 µg/mL) | Halogen bonding with bacterial DNA gyrase |
| Trifluoromethyl (CF₃) groups improve metabolic stability but may reduce solubility . |
Q. What strategies resolve contradictions in reported activity data across studies?
Discrepancies often arise from:
- Purity variations: HPLC purity thresholds (>95%) must be enforced to exclude side-product interference .
- Assay conditions: Standardize cell culture media (e.g., FBS concentration) and incubation times .
- Structural analogs: Compare activity of the nitro derivative with its reduced amine form to confirm nitro-dependent mechanisms .
Q. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity and target interactions?
Q. What crystallographic challenges arise during refinement, and how are they addressed?
Common issues include:
- Disorder in nitro groups: Use SHELXL restraints (ISOR, DELU) to model thermal motion .
- Twinned crystals: Implement HKLF5 format in SHELXL for twin-law refinement .
- Hydrogen bonding networks: PLATON analysis validates intermolecular interactions critical for crystal packing .
Methodological Guidelines
- Synthetic Reproducibility: Always validate reaction scalability (mg to g scale) using inert atmospheres (N₂/Ar) to prevent nitro-group reduction .
- Data Validation: Cross-reference crystallographic data with CCDC entries (e.g., CCDC 1234567) to confirm structural novelty .
- Ethical Reporting: Disclose negative results (e.g., failed cyclization attempts) to aid community-wide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
